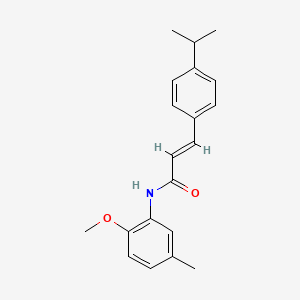
3-(4-isopropylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-isopropylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide, also known as IMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and biotechnology. IMMA is a member of the acrylamide family, which is a group of organic compounds that are widely used in the synthesis of polymers, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 3-(4-isopropylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cell growth and survival, including the MAPK/ERK and PI3K/Akt pathways. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. This compound has also been shown to have anti-inflammatory activity and to modulate the immune response, which may have implications for its potential use in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-isopropylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 3-(4-isopropylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide, including the development of novel drugs based on its structure, the investigation of its potential use in the treatment of autoimmune diseases, and the exploration of its potential as a tool for studying the mechanisms of cancer cell growth and survival. Other future directions may include the investigation of its potential as a drug delivery vehicle or as a tool for targeted gene therapy.
Méthodes De Synthèse
3-(4-isopropylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Heck reaction, and the Suzuki-Miyaura coupling reaction. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-isopropylphenylboronic acid with 2-methoxy-5-methylphenylbromide in the presence of a palladium catalyst.
Applications De Recherche Scientifique
3-(4-isopropylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and biotechnology. In medicinal chemistry, this compound has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved therapeutic efficacy and reduced toxicity.
Propriétés
IUPAC Name |
(E)-N-(2-methoxy-5-methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-14(2)17-9-6-16(7-10-17)8-12-20(22)21-18-13-15(3)5-11-19(18)23-4/h5-14H,1-4H3,(H,21,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUQYZHZLNFKLO-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5863338.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5863346.png)
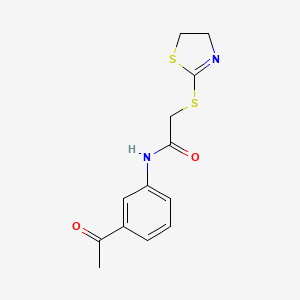
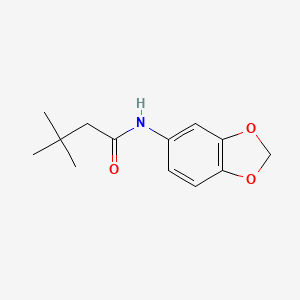
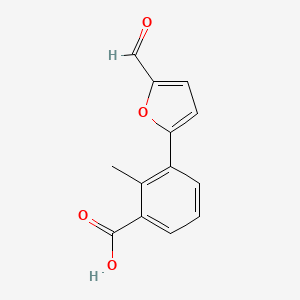
![N-[3-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5863370.png)

![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5863386.png)
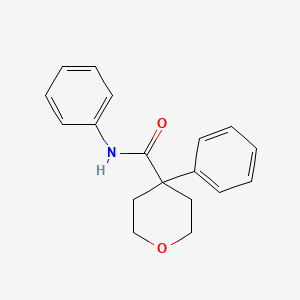

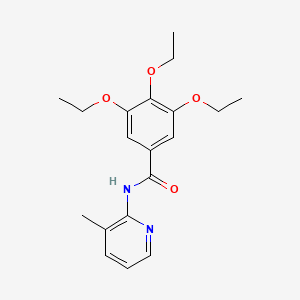

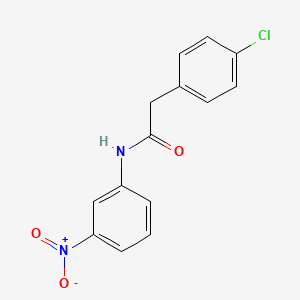
![2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5863442.png)